molecular formula C25H22O7 B2372865 Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300557-09-9

Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2372865
CAS No.: 300557-09-9
M. Wt: 434.444
InChI Key: TVVNFEGWWNFOOT-UHFFFAOYSA-N
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Description

Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring:

  • A benzofuran core substituted at positions 2, 3, and 3.
  • Position 2: A phenyl group.
  • Position 3: An ethyl carboxylate ester.
  • Position 5: A methoxy group linked to a 5-(methoxycarbonyl)-2-methylfuran-3-yl moiety.

This compound’s structure combines electron-withdrawing (carboxylate) and electron-donating (methoxy, furan) groups, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl 5-[(5-methoxycarbonyl-2-methylfuran-3-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O7/c1-4-29-25(27)22-19-13-18(30-14-17-12-21(24(26)28-3)31-15(17)2)10-11-20(19)32-23(22)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVNFEGWWNFOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(OC(=C3)C(=O)OC)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.

    Esterification and Etherification: The final steps involve esterification and etherification reactions to introduce the methoxycarbonyl and methoxy groups, respectively. These reactions are typically carried out under mild acidic or basic conditions using appropriate reagents like methanol and ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the aromatic rings can engage in π-π stacking interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

The substituent at position 5 significantly alters physicochemical and biological properties. Key analogues include:

Heterocyclic Substituents

Ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (): Substituent: A nitroimidazole group.

Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate (): Substituent: A methoxycarbonylphenyl methoxy group.

Halogenated Aromatic Substituents

Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate ():

  • Substituent: 3-Bromophenyl methoxy.
  • Impact : Bromine’s electron-withdrawing nature may enhance oxidative stability and binding to halogen-binding protein pockets .

Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate ():

  • Substituent: 2-Fluorophenyl methoxy with bromine at position 4.
  • Impact : Fluorine’s electronegativity and bromine’s steric effects could modulate both solubility and target affinity .
Sulfur-Containing Substituents

Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate (): Substituent: Sulfonamide-linked 4-bromophenyl.

Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate ():

  • Substituent: Methylsulfinyl group.
  • Impact : Sulfinyl groups enhance hydrogen-bonding capacity and chiral centers, influencing crystal packing and bioavailability .

Substituent Variations at Position 2

  • Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (): Position 2: Methyl instead of phenyl.

Functional Group Modifications

  • Ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate (): Substituent: A dimethylamino-hydroxypropoxy chain.

Comparative Data Table

Compound (Position 5 Substituent) Molecular Weight Key Properties/Activities Reference
Target Compound (Furan-methoxycarbonyl) 430.46 (calc.) Potential π-stacking, moderate hydrophobicity
Nitroimidazole-substituted ~480 (est.) Antitumor/antimicrobial activity
3-Bromophenyl methoxy 451.29 (calc.) Enhanced stability, halogen interactions
Sulfonamide-4-bromophenyl 500.36 Enzyme inhibition (e.g., sulfonamide targets)
Dimethylamino-hydroxypropoxy ~435 (est.) High solubility, ionic interactions

Research Findings and Pharmacological Implications

  • Antimicrobial Activity : Benzofuran derivatives with electron-withdrawing groups (e.g., nitro, bromo) show enhanced antibacterial and antifungal properties due to membrane disruption or enzyme inhibition .
  • Crystal Packing : Compounds like the sulfinyl derivative () exhibit stable crystal structures via C–H⋯O bonds and π-stacking, critical for material science applications .
  • Antitumor Potential: Nitroimidazole and sulfonamide derivatives are reported to interfere with DNA replication or angiogenesis pathways .

Biological Activity

Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a benzofuran core linked to a methoxycarbonyl group and a phenyl substituent. Its molecular formula is C22H22O5C_{22}H_{22}O_5 with a molecular weight of approximately 366.41 g/mol. The presence of multiple functional groups contributes to its reactivity and potential biological effects.

Antitumor Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antitumor activity. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death. This compound is hypothesized to exhibit similar properties due to its structural analogies with known antitumor agents .

Antimicrobial Activity

Benzofuran derivatives have been reported to possess antimicrobial properties. This compound may show effectiveness against various bacterial strains, potentially making it useful in treating infections. The mechanism of action typically involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds with benzofuran structures have demonstrated anti-inflammatory effects in several studies. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound may modulate inflammatory responses, suggesting its potential application in inflammatory diseases .

Case Studies and Research Findings

  • Antitumor Screening : A study evaluated the antitumor activity of related benzofuran compounds using the sulforhodamine B (SRB) assay, which revealed IC50 values indicative of potent activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) . this compound's structural similarities suggest it may exhibit comparable potency.
  • Antimicrobial Testing : In vitro tests on related benzofurans demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations . This suggests that the compound could be further explored for its antimicrobial potential.
  • Inflammatory Response Modulation : In experiments assessing the anti-inflammatory properties, compounds similar to Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-y]methoxy}-2-phenyl-1-benzofuran-3-carboxylate were shown to reduce levels of TNF-alpha and IL-6 in cell cultures, indicating their potential as therapeutic agents in managing inflammatory conditions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-y]methoxy}-2-methylbenzofuranMethyl ester analogModerate antitumor activity
Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-y]methoxy}-2-methylbenzofuranEthyl substituentEnhanced solubility and bioactivity
Propanoyl 4-{[4-(methoxycarbonyl)-3-methylfuran]-4-yloxy}-1-benzofuranVariations in functional groupsDifferent pharmacological profiles

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